![molecular formula C19H20N2O2S B5666818 N-1,3-benzothiazol-2-yl-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5666818.png)
N-1,3-benzothiazol-2-yl-2-(4-isopropyl-3-methylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds structurally similar to N-1,3-benzothiazol-2-yl-2-(4-isopropyl-3-methylphenoxy)acetamide, often involves the condensation of 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones in ethanol in the presence of glacial acetic acid. These synthesis processes are characterized by IR, NMR spectroscopy, and elemental analysis techniques to confirm the structures of newly synthesized compounds (Kumar, Kumar, Verma, & Mishra, 2020).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is analyzed using various spectroscopic methods. For instance, the crystal structure of related compounds demonstrates specific configurations and hydrogen bonding patterns, which are essential for understanding their interaction mechanisms and biological activity. The hydrogen bond formations and molecular dimers in the crystal structure are studied through Spectrochimica Acta and similar publications, providing insight into their photophysical properties and potential for hydrogen bonding (Balijapalli et al., 2017).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including hydrolysis and photolysis, which are crucial for understanding their behavior in different environments and potential as therapeutic agents. Studies on model compounds show significant anti-tumor activity and provide insights into their electron-withdrawing and electron-donating effects, crucial for designing new compounds with desired biological activities (Wang, Jin, Myers, Glover, & Novak, 2009).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystalline structure, are essential for their formulation and application in various fields. The characterization of these properties is typically performed using spectroscopic and crystallographic techniques, providing a comprehensive understanding of their physical behavior.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are crucial for the pharmacological activity of benzothiazole derivatives. Studies focusing on newly synthesized derivatives reveal their acidity constants and the potential for protonation, which influences their interaction with biological targets and their overall biological activity (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)15-9-8-14(10-13(15)3)23-11-18(22)21-19-20-16-6-4-5-7-17(16)24-19/h4-10,12H,11H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHOEQXSPIANKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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